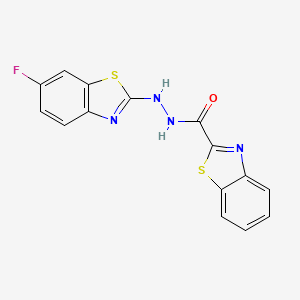

N'-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives are known for their wide range of biological activities and are part of many drugs .

Synthesis Analysis

While the specific synthesis process for “N’-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide” is not available, similar compounds have been synthesized through various methods . For instance, a series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides were synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high-resolution mass spectrometry, elemental analysis, and in some cases, by single-crystal X-ray diffraction techniques .Scientific Research Applications

Antitumor Properties

Benzothiazole derivatives, particularly fluorinated 2-(4-aminophenyl)benzothiazoles, have been synthesized and found to possess potent cytotoxic properties in vitro against sensitive human breast cancer cell lines. These compounds exhibit biphasic dose-response relationships and are being developed for pharmaceutical applications due to their selective cytotoxicity and the induction of cytochrome P450 CYP1A1, crucial for their antitumor specificity (Hutchinson et al., 2001).

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial activity. For instance, specific 6-fluorobenzo[d]thiazole amides have been synthesized and shown to possess antibacterial and antifungal activity comparable or slightly better to standard medicinal compounds (Pejchal et al., 2015). Another study focused on fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, which were screened for their antimicrobial and cytotoxic activity against human cancer cell lines, identifying promising compounds (Kumbhare et al., 2014).

Anticancer Agents

The synthesis of new benzothiazole acylhydrazones as anticancer agents has been explored, with various substitutions on the benzothiazole scaffold modulating the antitumor property. These compounds have shown probable anticancer activity in several cancer cell lines, highlighting their potential as therapeutic agents (Osmaniye et al., 2018).

Drug Delivery Systems

The development of novel formulations for antitumor benzothiazoles using the apoferritin protein cage as a drug delivery vehicle has been investigated. This approach aims to address the poor water solubility of certain benzothiazole compounds, such as 5-fluoro-2-(3,4-dimethoxyphenyl)benzothiazole, by encapsulating them in a biocompatible carrier, thus enhancing their application in cancer therapy (Breen et al., 2019).

Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with the active site of certain enzymes, such as cytochrome p450

Biochemical Pathways

Related compounds have been found to inhibit photosynthetic electron transport in spinach chloroplasts . This suggests that the compound may have an impact on photosynthesis or similar biochemical pathways.

Pharmacokinetics

As a research chemical, it is crucial to study these properties to understand its bioavailability and potential therapeutic applications .

Result of Action

The molecular and cellular effects of N’-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide’s action are currently under investigation. Given its potential interaction with enzymes like cytochrome P450 , it may influence various cellular processes.

properties

IUPAC Name |

N'-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN4OS2/c16-8-5-6-10-12(7-8)23-15(18-10)20-19-13(21)14-17-9-3-1-2-4-11(9)22-14/h1-7H,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDHFXCJQKSZFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide](/img/structure/B2773151.png)

![N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2773154.png)

![1-(3-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2773156.png)

![2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid](/img/structure/B2773159.png)

![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2773165.png)

![2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773166.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2773167.png)

![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2773169.png)